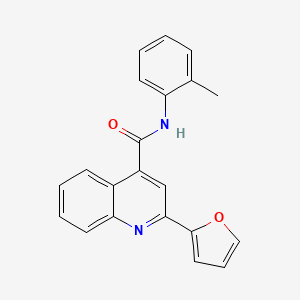![molecular formula C15H14F2N2O3S B5699563 N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1978. Diflunisal is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
作用機序
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. In addition, it has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response. However, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the aggregation of beta-amyloid peptides, which are associated with the disease. Further research is needed to determine whether N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide could be an effective treatment for Alzheimer's disease.
Another area of interest is the development of new analogs of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide with improved properties, such as increased solubility and reduced off-target effects. These analogs could be useful tools for studying the inflammatory response and could also have potential therapeutic applications.
Overall, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a well-studied compound with a known mechanism of action and a number of potential applications in the treatment of inflammatory conditions and Alzheimer's disease. Further research is needed to fully understand its potential and to develop new analogs with improved properties.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2,4-difluoroaniline with methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-methylsulfonylaniline. This intermediate is then reacted with benzoyl chloride to form N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
科学的研究の応用
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUZOUGDJPKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)